Leucomethylthioninium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Leucomethylthioninium can be synthesized through various methods. One common approach involves the reduction of methylthioninium chloride (methylene blue) to its leuco form. This reduction can be achieved using reducing agents such as sodium dithionite under controlled conditions . Industrial production methods often involve the stabilization of the reduced form using hydromethanesulfonate to form leuco-methylthioninium bis(hydromethanesulfonate) .
化学反应分析
Leucomethylthioninium undergoes several types of chemical reactions, including oxidation and reduction. The compound exists in equilibrium between its reduced (this compound) and oxidized (methylthioninium) forms . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like sodium dithionite . The major products formed from these reactions are the oxidized and reduced forms of the compound .
科学研究应用
Leucomethylthioninium has a wide range of scientific research applications. In chemistry, it is used as a redox indicator due to its reversible oxidation-reduction properties . In biology and medicine, it is primarily studied for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer’s disease and frontotemporal dementia . The compound acts as a tau aggregation inhibitor, preventing the formation of tau protein aggregates that are characteristic of these diseases . Additionally, this compound has been investigated for its neuroprotective effects and its ability to enhance cognitive function .
作用机制
The mechanism of action of leucomethylthioninium involves its ability to inhibit tau protein aggregation. The compound binds to tau monomers and prevents their aggregation into neurofibrillary tangles . This inhibition is achieved through the oxidation of cysteine residues in tau proteins, leading to the formation of disulfide bonds . The molecular targets and pathways involved include the tau protein and its aggregation pathway .
相似化合物的比较
Leucomethylthioninium is often compared to other tau aggregation inhibitors, such as methylthioninium chloride (methylene blue) and its derivatives . While both compounds share similar mechanisms of action, this compound has improved pharmacokinetic properties, including better absorption and bioavailability . Other similar compounds include hydromethylthionine mesylate and other derivatives of methylthioninium chloride . The uniqueness of this compound lies in its stabilized reduced form, which enhances its therapeutic potential .
属性
分子式 |
C16H21N3S+2 |
---|---|
分子量 |
287.4 g/mol |
IUPAC 名称 |
[7-(dimethylazaniumyl)-10H-phenothiazin-3-yl]-dimethylazanium |
InChI |
InChI=1S/C16H19N3S/c1-18(2)11-5-7-13-15(9-11)20-16-10-12(19(3)4)6-8-14(16)17-13/h5-10,17H,1-4H3/p+2 |
InChI 键 |
QTWZICCBKBYHDM-UHFFFAOYSA-P |
规范 SMILES |
C[NH+](C)C1=CC2=C(C=C1)NC3=C(S2)C=C(C=C3)[NH+](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。